molecular formula C27H29ClN4OS B12212236 2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B12212236
M. Wt: 493.1 g/mol
InChI Key: DVAUNVPFYPFAEJ-UHFFFAOYSA-N
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Description

2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide typically involves multiple stepsThe final step involves the attachment of the sulfanyl and acetamide groups under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. Examples include:

  • 5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
  • N-(3,4-dimethylphenyl)acetamide derivatives

Uniqueness

The uniqueness of 2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H29ClN4OS

Molecular Weight

493.1 g/mol

IUPAC Name

2-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C27H29ClN4OS/c1-16-7-12-21(13-17(16)2)29-23(33)15-34-24-14-22(27(4,5)6)30-26-25(18(3)31-32(24)26)19-8-10-20(28)11-9-19/h7-14H,15H2,1-6H3,(H,29,33)

InChI Key

DVAUNVPFYPFAEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C)C

Origin of Product

United States

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